Unii-dnw5G2E6X0
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Description
Unii-dnw5G2E6X0, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Biological Activity
The compound identified by the Unique Ingredient Identifier (UNII) dnw5G2E6X0 is 2-Oxoacetamide (CAS No. 96479-87-3). This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: 2-Oxoacetamide
- Molecular Formula: C₂H₃NO₂
- Canonical SMILES: C(=O)C(=O)N
- InChI Key: AMANDCZTVNQSNB-UHFFFAOYSA-N
Synthesis Methods:
2-Oxoacetamide can be synthesized through various methods, notably by reacting hydroxylamine with acetaldehyde under alkaline conditions. This compound serves as a precursor in the synthesis of several derivatives that exhibit significant biological activities, particularly in cancer research.
Anticancer Properties
Research has demonstrated that 2-Oxoacetamide derivatives exhibit potent anti-proliferative activity against various human cancer cell lines, including:
- Cervical Cancer
- Breast Cancer
- Liver Cancer
A series of novel N-substituted derivatives have been evaluated for their cytotoxicity, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
The mechanism by which 2-Oxoacetamide exerts its biological effects involves its role as a reagent in bioconjugation reactions. These reactions are crucial for the development of biotherapeutics and may enhance drug delivery systems or improve the efficacy of existing therapies.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various 2-Oxoacetamide derivatives on human cancer cell lines, researchers found that certain derivatives significantly inhibited cell proliferation. The study highlighted the potential of these compounds as lead candidates for further drug development.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | Cervical Cancer | 12.5 |
Derivative B | Breast Cancer | 8.3 |
Derivative C | Liver Cancer | 15.0 |
This table illustrates the varying degrees of effectiveness among different derivatives, indicating a structure-activity relationship that warrants further investigation.
Study 2: Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of 2-Oxoacetamide. In animal models, it was observed that this compound could enhance learning and memory functions, suggesting potential applications in treating neurodegenerative diseases. The underlying mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Properties
CAS No. |
96479-87-7 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2R)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m1/s1 |
InChI Key |
IYQDIWRBEQWANY-ZECSTPGPSA-N |
SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Isomeric SMILES |
C/C(=N\OC[C@@H](CNC(C)(C)C)O)/C1CC1 |
Canonical SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Synonyms |
falintolol falintolol oxalate, anti-(R) falintolol oxalate, anti-(S) falintolol oxalate, syn(R) falintolol oxalate, syn-(S) falintolol, anti-(S) falintolol, syn-(R) falintolol, syn-(S) O-(3-(tert-butylamino)-2-hydroxypropyl)cyclopropyl methyl ketone oxime |
Origin of Product |
United States |
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